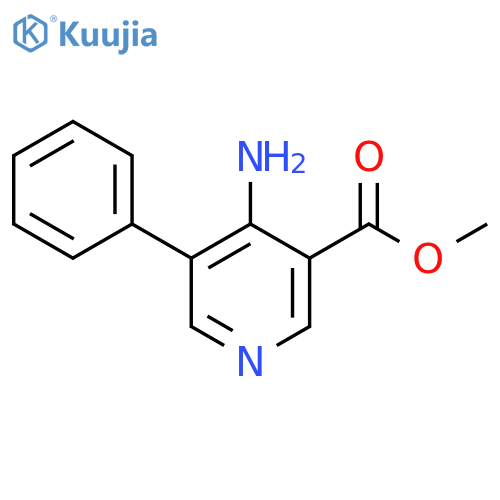Cas no 1807099-21-3 (Methyl 4-amino-5-phenylnicotinate)

1807099-21-3 structure
商品名:Methyl 4-amino-5-phenylnicotinate
CAS番号:1807099-21-3
MF:C13H12N2O2
メガワット:228.246582984924
CID:4899974
Methyl 4-amino-5-phenylnicotinate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-amino-5-phenylnicotinate
-
- インチ: 1S/C13H12N2O2/c1-17-13(16)11-8-15-7-10(12(11)14)9-5-3-2-4-6-9/h2-8H,1H3,(H2,14,15)
- InChIKey: ZCSJMOHGTAVAMV-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1=CN=CC(=C1N)C1C=CC=CC=1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 264
- トポロジー分子極性表面積: 65.2
- 疎水性パラメータ計算基準値(XlogP): 2.2
Methyl 4-amino-5-phenylnicotinate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029014389-250mg |
Methyl 4-amino-5-phenylnicotinate |
1807099-21-3 | 95% | 250mg |
$950.60 | 2022-03-31 | |
| Alichem | A029014389-1g |
Methyl 4-amino-5-phenylnicotinate |
1807099-21-3 | 95% | 1g |
$2,952.90 | 2022-03-31 |
Methyl 4-amino-5-phenylnicotinate 関連文献
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
1807099-21-3 (Methyl 4-amino-5-phenylnicotinate) 関連製品
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 5587-61-1(Triisocyanato(methyl)silane)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
